Navigating the Fluorinated Landscape: A Technical Guide to the Procurement and Application of 2'-Fluoro-3'-(substituted)acetophenones
Navigating the Fluorinated Landscape: A Technical Guide to the Procurement and Application of 2'-Fluoro-3'-(substituted)acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide will therefore serve a dual purpose:
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To clarify the distinction between the 'trifluoromethoxy' and 'trifluoromethyl' analogues.
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To provide a comprehensive overview of the availability, properties, and potential applications of the commercially accessible 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS 207853-63-2) , which is likely the compound of interest for most research applications.
The Critical Distinction: Trifluoromethoxy vs. Trifluoromethyl
The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, while both fluorine-containing moieties, impart distinct electronic and conformational properties to a parent molecule. The -OCF₃ group is considered a lipophilic hydrogen bond acceptor, while the -CF₃ group is a strong electron-withdrawing group that can significantly alter the pKa of nearby functionalities. These differences are critical in drug design, influencing a compound's metabolic stability, binding affinity, and pharmacokinetic profile.
While 3'-(Trifluoromethoxy)acetophenone is a known compound (CAS 170141-63-6) used as a pharmaceutical intermediate, the specific combination of a 2'-fluoro and a 3'-trifluoromethoxy group on an acetophenone scaffold does not appear to be a standard catalog item.[1] Researchers seeking this specific molecule would likely need to pursue a custom synthesis route.
In contrast, 2'-Fluoro-3'-(trifluoromethyl)acetophenone is a well-documented and commercially available building block. Its utility in the synthesis of active pharmaceutical ingredients (APIs) makes it a valuable tool for medicinal chemists.[2][3]
Availability and Procurement of 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS 207853-63-2)
This compound is readily available from a variety of chemical suppliers. Researchers can procure it in quantities ranging from grams to kilograms. The table below summarizes a selection of suppliers.
| Supplier | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | Research Grade | Inquire | For research use only. |
| ChemicalBook | ≥98% | g to kg | Lists multiple suppliers with varying prices.[4] |
| Chemsrc | ≥97% | g to kg | Provides a platform to connect with various suppliers.[5] |
| Career Henan Chemical Co. | ≥98% | Inquire | Listed on ChemicalBook with competitive pricing.[4] |
| Shanghai Nianxing Industrial Co., Ltd | 98.0% | Inquire | Typical delivery time of 10 days.[5] |
Procurement Workflow:
The following diagram illustrates a typical workflow for procuring a research chemical like 2'-Fluoro-3'-(trifluoromethyl)acetophenone.
Caption: A typical procurement workflow for a research chemical.
Technical Data: 2'-Fluoro-3'-(trifluoromethyl)acetophenone
A thorough understanding of a compound's physical and chemical properties is essential for its safe handling and effective use in experimental work.
| Property | Value | Source |
| CAS Number | 207853-63-2 | [4][5][6] |
| Molecular Formula | C₉H₆F₄O | [4][5][6] |
| Molecular Weight | 206.14 g/mol | [4][6] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 187.4°C at 760 mmHg | [5] |
| Density | 1.02 g/cm³ | [5] |
| Flash Point | 68.8°C | [5] |
| Refractive Index | 1.453 | [5] |
Applications in Research and Drug Discovery
Fluorinated acetophenones are valuable building blocks in medicinal chemistry. The presence of fluorine can enhance metabolic stability by blocking sites of oxidation, and the trifluoromethyl group can modulate the electronic properties of the aromatic ring, influencing binding to biological targets.[2]
2'-Fluoro-3'-(trifluoromethyl)acetophenone serves as a key intermediate in the synthesis of a variety of more complex molecules, including those with potential therapeutic applications. For example, it is a precursor for the synthesis of certain agrochemicals and is used in the development of novel pharmaceuticals.[3][7]
Experimental Protocol: A Representative Synthesis
While 2'-Fluoro-3'-(trifluoromethoxy)acetophenone is not commercially available, a researcher might consider a custom synthesis. A plausible synthetic route could involve the nucleophilic aromatic substitution of a suitably activated precursor with a trifluoromethoxide source.
For the readily available 2'-Fluoro-3'-(trifluoromethyl)acetophenone, its synthesis is well-established. One common method involves the diazotization of m-trifluoromethylaniline, followed by a coupling reaction with acetaldoxime and subsequent hydrolysis.[3][8]
Step-by-Step Synthesis of 3'-(Trifluoromethyl)acetophenone (Illustrative Example):
This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety protocols.
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Diazotization: m-Trifluoromethylaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄ or HBr) and cooled to 0-5°C.[3][8]
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A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.[8]
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Coupling: The diazonium salt solution is then added to a mixture containing acetaldoxime and a copper salt catalyst, with the pH maintained between 4 and 4.5.[3]
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Hydrolysis: The resulting intermediate is extracted with an organic solvent and then hydrolyzed with an acid (e.g., HCl) to yield the final product, 3'-(trifluoromethyl)acetophenone.[3]
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Purification: The crude product is purified by distillation under reduced pressure.
Caption: A simplified workflow for the synthesis of a trifluoromethyl acetophenone derivative.
Safety and Handling
2'-Fluoro-3'-(trifluoromethyl)acetophenone should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant to the eyes, skin, and respiratory system. Store in a cool, dry place away from incompatible materials. Always consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
While the initially requested compound, 2'-Fluoro-3'-(trifluoromethoxy)acetophenone, appears to be a custom synthesis product, the closely related and commercially available 2'-Fluoro-3'-(trifluoromethyl)acetophenone (CAS 207853-63-2) offers a valuable alternative for researchers in drug discovery and medicinal chemistry. Its ready availability from multiple suppliers, coupled with its utility as a synthetic intermediate, makes it a key building block for the development of novel fluorinated compounds.
References
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Chemsrc. CAS#:207853-63-2 | 2'-fluoro-3'-(trifluoromethyl)acetophenone. [Link]
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Lab Supplies. 2, 2, 2-Trifluoro-3'-(trifluoromethyl)acetophenone, min 98%, 5 grams. [Link]
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Ningbo Inno Pharmchem Co., Ltd. Acetophenone: A Versatile Building Block in Chemistry, From Fragrance to Pharmaceuticals. [Link]
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Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. [Link]
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Technical Disclosure Commons. Process for the preparation of 2-fluoro aceto-phenone. [Link]
- Google Patents. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PubChem. 2,2,2-Trifluoro-3'-(trifluoromethyl)acetophenone. [Link]
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Cheméo. 2'-(Trifluoromethyl)acetophenone. [Link]
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